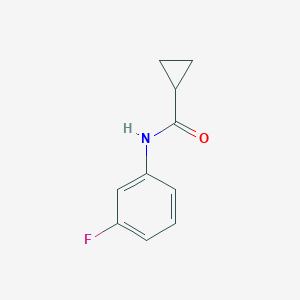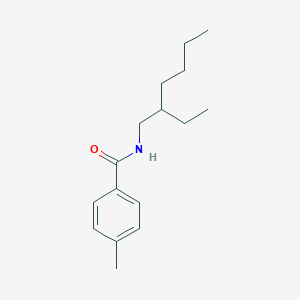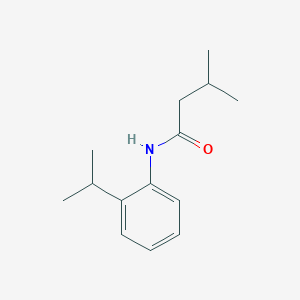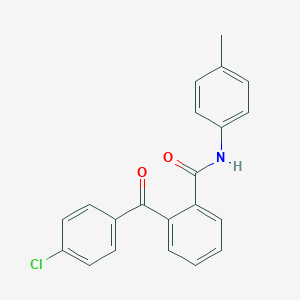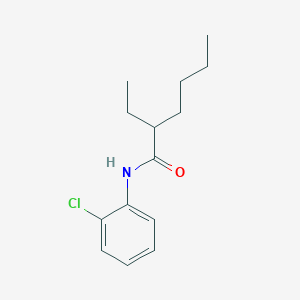
N-(2-chlorophenyl)-2-ethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-ethylhexanamide, also known as Clenbuterol, is a β2-adrenergic receptor agonist that is commonly used in scientific research. It is a potent bronchodilator and has been shown to have anabolic effects in some animal studies.
Wirkmechanismus
N-(2-chlorophenyl)-2-ethylhexanamide acts as a β2-adrenergic receptor agonist, which results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in cellular processes such as smooth muscle relaxation and glycogenolysis. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to have some β1-adrenergic receptor agonist activity, which may contribute to its anabolic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cAMP levels in various tissues, which leads to the activation of PKA and subsequent phosphorylation of various proteins. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to increase glycogenolysis in skeletal muscle, which may contribute to its anabolic effects. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to increase protein synthesis in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-ethylhexanamide has a number of advantages for use in lab experiments. It is a potent β2-adrenergic receptor agonist and has been shown to have bronchodilator effects in animal models of asthma and COPD. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to have anabolic effects in some animal models of muscle wasting diseases. However, N-(2-chlorophenyl)-2-ethylhexanamide also has some limitations. It has a relatively short half-life and may require repeated dosing in some experiments. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have some β1-adrenergic receptor agonist activity, which may complicate the interpretation of some experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chlorophenyl)-2-ethylhexanamide. One area of research is the development of more potent and selective β2-adrenergic receptor agonists for the treatment of asthma and COPD. Another area of research is the development of N-(2-chlorophenyl)-2-ethylhexanamide analogs with improved anabolic effects for the treatment of muscle wasting diseases. Additionally, research on the anti-inflammatory effects of N-(2-chlorophenyl)-2-ethylhexanamide may lead to the development of new treatments for inflammatory diseases.
Synthesemethoden
N-(2-chlorophenyl)-2-ethylhexanamide can be synthesized by reacting 2-amino-1-(4-nitrophenyl)ethanol with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hexanoic acid to form N-(2-chlorophenyl)-2-ethylhexanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-ethylhexanamide has been used in scientific research to study its effects on various physiological systems. It has been shown to have bronchodilator effects in animal models of asthma and chronic obstructive pulmonary disease (COPD). N-(2-chlorophenyl)-2-ethylhexanamide has also been studied for its anabolic effects in animal models of muscle wasting diseases such as cachexia and sarcopenia. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have anti-inflammatory effects in some animal models.
Eigenschaften
Molekularformel |
C14H20ClNO |
|---|---|
Molekulargewicht |
253.77 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H20ClNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IQDHKBOTBNFASH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |
Kanonische SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




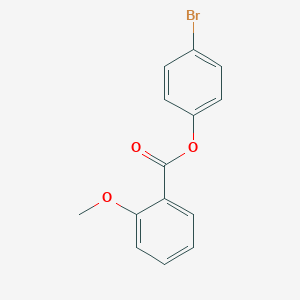


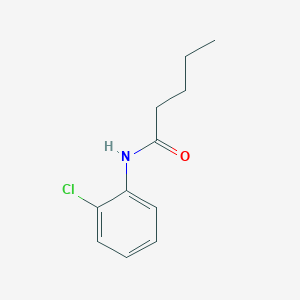


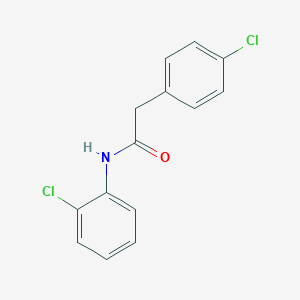
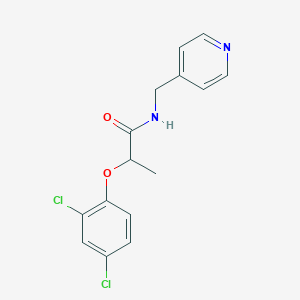
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
